N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a synthetic small molecule characterized by a hybrid heterocyclic framework. Its structure integrates a 2,3-dihydro-1,4-benzodioxin moiety linked via a thioacetamide bridge to a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3 (Fig. 1). While its exact pharmacological profile remains under investigation, its structural motifs suggest applications in oncology or antimicrobial therapy, given the bioactivity of related compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O4S/c27-15-5-8-17(9-6-15)31-25(33)24-23(18-3-1-2-4-19(18)29-24)30-26(31)36-14-22(32)28-16-7-10-20-21(13-16)35-12-11-34-20/h1-10,13,29H,11-12,14H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJVPUALCSXLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating a complex structure with multiple functional groups that may contribute to its biological properties. The compound features a benzodioxin moiety and a pyrimidoindole structure, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : Some derivatives of similar acetamide compounds have shown promising results in inhibiting bacterial growth. This suggests potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer or metabolic disorders.
Case Studies and Research Findings
A review of existing literature reveals several studies investigating the biological activity of related compounds:
Table 1: Summary of Biological Activities
Detailed Research Insights
- Antiproliferative Studies : In vitro assays demonstrated that the compound inhibits the proliferation of breast and colon cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
- Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis. This binding disrupts normal cellular functions and promotes cancer cell death .
- Antimicrobial Testing : A series of tests against various bacterial strains revealed that compounds with similar structures exhibited moderate antibacterial activity, suggesting that modifications to the benzodioxin or pyrimidoindole moieties could enhance efficacy .
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. Specifically, studies have demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibit significant inhibitory activity against key enzymes such as:
- α-glucosidase : This enzyme is a target for managing Type 2 diabetes mellitus (T2DM) as it plays a crucial role in carbohydrate digestion and glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme is beneficial in treating Alzheimer's disease (AD), as it leads to increased levels of acetylcholine in the brain, enhancing cognitive function.
A study synthesized various sulfonamide derivatives starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects. The results indicated promising activity against both α-glucosidase and acetylcholinesterase, suggesting potential applications in diabetes and neurodegenerative disorders .
Structural Characteristics and Synthesis
The structural complexity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide allows for diverse modifications that can enhance its biological activity. The synthesis typically involves:
- Formation of Benzodioxane Derivatives : Starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives reacted with various sulfonamides.
- Acetamide Formation : Subsequent reactions with bromoacetyl derivatives lead to the formation of acetamide compounds.
The synthetic routes often utilize reagents like lithium hydride and DMF (dimethylformamide) to facilitate the desired transformations .
Therapeutic Potential
The therapeutic potential of this compound extends beyond enzyme inhibition:
a. Antidiabetic Agents
The ability to inhibit α-glucosidase positions this compound as a candidate for developing new antidiabetic medications aimed at controlling postprandial blood glucose levels.
b. Neuroprotective Agents
Given its acetylcholinesterase inhibitory properties, this compound could be explored further for its neuroprotective effects in Alzheimer's disease models.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
These findings underscore the relevance of benzodioxane-based compounds in drug discovery efforts targeting metabolic and neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (ZINC2720566), which replaces the 4-fluorophenyl group with a methyl substituent (Table 1). Computational studies suggest that the 4-fluorophenyl group in the target compound enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in the methyl-substituted analogue .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituent | LogP* | Bioactivity (Reported) |
|---|---|---|---|---|
| Target Compound | C₂₇H₁₉FN₄O₄S | 4-Fluorophenyl | 3.8 | Under investigation |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | C₂₂H₁₈N₄O₄S | Methyl | 2.9 | Moderate kinase inhibition |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | C₂₅H₂₂ClN₂O₅S | 4-Chlorophenyl sulfonamide | 4.1 | Antimicrobial (MIC: 8 µg/mL†) |
Predicted using Lipinski’s rules; †Against *Staphylococcus aureus.
Bioactivity and Mechanism
The 4-fluorophenyl substituent in the target compound likely enhances its affinity for hydrophobic binding pockets compared to the methyl analogue, as fluorinated aromatic groups are known to improve metabolic stability and membrane permeability . In contrast, sulfonamide-bearing analogues like 7l exhibit potent antimicrobial activity due to their ability to disrupt bacterial folate synthesis, a mechanism distinct from the pyrimidoindole-based compounds .
Pharmacokinetic and Toxicity Profiles
The fluorophenyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Q & A
Q. Q1: What are the key steps for synthesizing this compound, and how can intermediates be verified?
The synthesis involves multi-step reactions, typically starting with functionalization of the 1,4-benzodioxin core. A common route includes sulfonamide coupling (e.g., reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with activated sulfonyl chlorides) followed by thioacetamide linkage to the pyrimidoindol scaffold . Critical intermediates should be verified via:
Q. Q2: Which spectroscopic methods are essential for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- 1H/13C-NMR to resolve aromatic protons and heterocyclic connectivity.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for structurally similar pyrimidoindol derivatives .
Advanced Reaction Optimization
Q. Q3: How can researchers optimize reaction yields for the sulfanylacetamide coupling step?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Catalyst loading (e.g., LiHMDS or DABCO).
- Solvent polarity (DMF vs. THF).
- Temperature gradients (RT vs. 60°C).
Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches .
Q. Q4: What strategies mitigate competing side reactions during heterocyclic assembly?
- Protective group chemistry (e.g., tert-butoxycarbonyl for amines).
- In situ trapping of reactive intermediates (e.g., thiols with disulfide scavengers).
- Real-time monitoring via HPLC-MS to detect and quench side products early .
Biological Activity and Mechanistic Studies
Q. Q5: How can researchers validate this compound’s enzyme inhibition potential?
Q. Q6: What experimental controls are critical for interpreting contradictory inhibition data?
- Positive controls (e.g., galantamine for AChE).
- Time-dependent activity assays to rule out non-specific aggregation.
- Cellular toxicity assays (MTT) to ensure observed effects are not due to cytotoxicity .
Computational and Structural Analysis
Q. Q7: How can quantum chemical calculations improve reaction pathway predictions?
Q. Q8: What computational tools resolve spectral data contradictions (e.g., NMR shifts)?
- GIAO (Gauge-Independent Atomic Orbital) calculations to simulate NMR chemical shifts and compare with experimental data.
- Conformational sampling (Molecular Dynamics) to account for dynamic effects in solution .
Data Reproducibility and Validation
Q. Q9: How should researchers address batch-to-batch variability in biological activity?
Q. Q10: What protocols ensure reproducibility in multi-step syntheses?
- Detailed reaction logs (temperature, stirring rates, solvent lot numbers).
- Central composite design (CCD) to define robust operating ranges for critical parameters .
Safety and Regulatory Compliance
Q. Q11: What safety protocols are mandatory for handling this compound’s intermediates?
- Fume hood use for sulfonyl chloride reactions (volatile, corrosive).
- PPE : Nitrile gloves, lab coats, and eye protection.
- Emergency procedures : Immediate neutralization of spills with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
